- Preparation of azoles containing sulfone, European Patent Organization, , ,
Cas no 918644-73-2 (tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate)
918644-73-2 structure
Product Name:tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Número CAS:918644-73-2
MF:C15H27NO3
Megavatios:269.379784822464
MDL:MFCD12755293
CID:772227
PubChem ID:66701044
Update Time:2024-10-26
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-,1,1-dimethylethyl ester
- 9-HYDROXY-3-AZASPIRO[5.5]UNDECAN-3-CARBOXYLIC ACID TERT-BUTYL ESTER
- 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecan-3-carboxylate
- tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- 1,1-Dimethylethyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (ACI)
- 9-Hydroxy-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE
- AS-36053
- EN300-223369
- SCHEMBL485056
- SY022806
- NAFAKXTXWZJGHD-UHFFFAOYSA-N
- AKOS016344465
- DB-299259
- 918644-73-2
- F2147-8672
- CS-0171763
- tert-Butyl 9-hydroxy-3-azaspiro [5.5]undecane-3-carboxylate
- SB13783
- tert-butyl9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- MFCD12755293
- DTXSID70735599
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-, 1,1-dimethylethyl ester
-
- MDL: MFCD12755293
- Renchi: 1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
- Clave inchi: NAFAKXTXWZJGHD-UHFFFAOYSA-N
- Sonrisas: O=C(N1CCC2(CCC(O)CC2)CC1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 269.19909372g/mol
- Masa isotópica única: 269.19909372g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 3
- Complejidad: 317
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 49.8Ų
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 383.2±42.0 °C at 760 mmHg
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Room temperature
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876393-1g |
3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE |
918644-73-2 | 97% | 1g |
¥3,354.00 | 2022-09-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-1g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-5g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-500mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-250mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-100mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-50mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| TRC | B663800-10mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663800-50mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B663800-100mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 100mg |
$ 250.00 | 2022-06-07 |
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 5 °C; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Substituted spiro-amide compounds as bradykinin receptor 1 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C → rt; 1 h, rt
Referencia
- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Preparation of pyrimidinylsulfonamides as b1 bradykinin receptor (b1r) inhibitors for the treatment of pain, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Tetrahydroisoquinoline spiro compound as PRMT5 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; cooled; overnight, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Referencia
- Protein inhibitor or degrading agent, pharmaceutical composition containing same and pharmaceutical use, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 12 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
Referencia
- Preparation of heterobifunctional compounds as CDK2 degraders and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -10 °C; 12 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of benzothiazole derivatives as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; cooled; rt; 3 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
Referencia
- Preparation of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivatives as mycobacterium tuberculosis drugs, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Cerium trichloride Solvents: Methanol ; rt → -78 °C
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
Referencia
- Preparation of novel 3-aza-spiro[5.5]undecane derivatives as monoamine neurotransmitter re-uptake inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
Referencia
- Substituted benzimidazoles, benzothiazoles and benzoxazoles as bradykinin 1 receptor inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Referencia
- Preparation of spirocyclic indoles as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Substituted pyrimidine and triazine compounds as bradykinin receptor 1 inhibitors useful in the treatment of pain and other disorders, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Referencia
- Preparation of disulfonamides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Preparation of tetrahydroisoquinoline compounds for treatment of diseases mediated by PRMT5, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 1 h, rt
Referencia
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Referencia
- Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, rt
Referencia
- Spirocyclic compounds for treatment of Obesity and Diabetes, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
Referencia
- 3-aza-spiro[5.5]undecane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors, United States, , ,
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Raw materials
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Preparation Products
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Número de pedido:A905402
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:20
Precio ($):176.0/594.0
Correo electrónico:sales@amadischem.com
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Literatura relevante
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):176.0/594.0